molecular formula C9H7ClN2O B1320914 2-Chloro-3-methoxyquinoxaline CAS No. 32998-25-7

2-Chloro-3-methoxyquinoxaline

Cat. No. B1320914
CAS RN: 32998-25-7
M. Wt: 194.62 g/mol
InChI Key: TTXKLKHPMYZIAE-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxyquinoxaline is a heterocyclic compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 . It is a derivative of quinoxaline, a class of N-heterocyclic compounds that are important biological agents .


Synthesis Analysis

The synthesis of quinoxaline derivatives, including 2-Chloro-3-methoxyquinoxaline, has been extensively studied. A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-methoxyquinoxaline consists of a quinoxaline core, which is a bicyclic compound having fused benzene and pyrazine rings . It also contains a chloro group and a methoxy group attached to the quinoxaline core .


Chemical Reactions Analysis

Quinoxalines, including 2-Chloro-3-methoxyquinoxaline, have been the subject of numerous synthetic routes developed by researchers, with a prime focus on green chemistry and cost-effective methods . These synthetic routes have been used to prepare quinoxaline and its derivatives for various applications .


Physical And Chemical Properties Analysis

2-Chloro-3-methoxyquinoxaline is a compound with a molecular weight of 194.62 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

    Organic Chemistry and Material Science

    • Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .
    • It has been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .

    Medicinal Chemistry

    • Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
    • They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .

    Synthetic Chemistry

    • 2-Chloro-3-methoxy quinoxaline has been used in the synthesis of various biologically active quinoxalines .
    • It was attained on stirring with methanol in the presence of phase transfer catalyst triethyl-benzyl ammonium chloride(TEBAC) at room temperature, which on further reaction with piperazine in acetonitrile yielded 2-methoxy-3-(piperazin-2-yl) quinoxaline .

    Antimicrobial Activity

    • 2-Chloro-3-methylquinoxaline was selected as a nucleus around which various molecular transformations were performed to obtain new compounds expected to possess optimized antimicrobial activity .
    • It was used to synthesize various quinoxaline derivatives by replacing the C2 chlorine with an ether linkage attached to a benzene ring possessing an aldehyde or a free amino group .
    • These new quinoxaline derivatives were then tested for their antimicrobial activity .

    Green Chemistry

    • 2-Chloro-3-methoxy quinoxaline has been used in the development of green chemistry methods .
    • It was attained on stirring with methanol in the presence of phase transfer catalyst triethyl-benzyl ammonium chloride(TEBAC) at room temperature, which on further reaction with piperazine in acetonitrile yielded 2-methoxy-3-(piperazin-2-yl) quinoxaline .

    Pharmaceuticals

    • 2-Chloro-3-methylquinoxaline was selected as a nucleus around which various molecular transformations were performed to obtain new compounds expected to possess optimized antimicrobial activity .
    • It was used to synthesize various quinoxaline derivatives by replacing the C2 chlorine with an ether linkage attached to a benzene ring possessing an aldehyde or a free amino group .
    • These new quinoxaline derivatives were then tested for their antimicrobial activity .

properties

IUPAC Name

2-chloro-3-methoxyquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-9-8(10)11-6-4-2-3-5-7(6)12-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXKLKHPMYZIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30603846
Record name 2-Chloro-3-methoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methoxyquinoxaline

CAS RN

32998-25-7
Record name 2-Chloro-3-methoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-methoxyquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
GWH Cheesman - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
… of 2-chloro-3-methoxyquinoxaline, was converted into 1 ; 2-… 2-Chloro-3-methoxyquinoxaline.-This was prepared by the … 2-Chloro-3-methoxyquinoxaline (11.6 g., 79y0), mp 74-77'. …
Number of citations: 4 pubs.rsc.org
R Nasielski‐Hinkens, M Kaisin… - Bulletin des Sociétés …, 1988 - Wiley Online Library
Piperidine, cyclohexylamine, methoxide ion and para‐thiocresolate ion react with 2‐chloro‐3‐nitroquinoxaline 1 by selectively substituting the nitro group, in contrast to the behavior of …
Number of citations: 8 onlinelibrary.wiley.com
T Besharati-Seidani, A Keivanloo, B Kaboudin… - RSC …, 2016 - pubs.rsc.org
… conditions, treatment of 2-chloro-3-methoxyquinoxaline (3a) with … of 2-chloro-3-methoxyquinoxaline with terminal alkynes was also studied. Treatment of 2-chloro-3-methoxyquinoxaline (…
Number of citations: 22 pubs.rsc.org
Z Buděšínský, V Valenta, V Vosátko… - Collection of …, 1972 - cccc.uochb.cas.cz
Sulfanilamidoquinoxalines 889> sulfanilamide in dimethylformamide in the presence of anhydrous potassium carbonate (method A) or according to KlOtzer and Bretschneider7 after …
Number of citations: 4 cccc.uochb.cas.cz
JR Stevens, K Pfister 3rd, FJ Wolf - Journal of the American …, 1946 - ACS Publications
… 2-Chloro-3-methoxyquinoxaline, VI.—In a 1-liter twonecked flask equipped with a sealed … 2-Amino-3-methoxyquinoxalme, IX, from 2-Chloro-3methoxyquinoxaline.—A mixture of 19.6 …
Number of citations: 39 pubs.acs.org
JP English, JH Clark, RG Shepherd… - Journal of the …, 1946 - ACS Publications
… Efforts to synthesize this compound also led to the preparation of 3-methoxy-2-sulfanilamidoquinoxaline, 3-amino-2-sulfanilamidoquinoxaline, 2-chloro-3-methoxyquinoxaline, 2-amino-…
Number of citations: 44 pubs.acs.org
KVG Chandra Sekhar, VS Rao… - Medicinal Chemistry …, 2013 - Springer
… 2-chloro-3-methoxyquinoxaline (5) on stirring at room temperature with anhydrous piperazine in the presence of acetonitrile gave 2-methoxy-3-piperazinylquinoxaline (6). …
Number of citations: 10 link.springer.com
GA Özpınar, SS Erdem, C Meyer… - The Journal of Organic …, 2009 - ACS Publications
… The reaction of 24 with water in methanol under basic conditions gave a 2-chloro-3-methoxyquinoxaline-4-oxide derivative (14% yield) instead of product 9, suggesting that the reaction …
Number of citations: 15 pubs.acs.org
GS Reddy, JS Kumar, B Thirupataiah, H Bhuktar… - Bioorganic …, 2022 - Elsevier
… The alkyne 45 was prepared via the treatment of 2-chloro-3-methoxyquinoxaline or 2-chloro-3-(methylthio)quinoxaline (44) with terminal alkyne under Sonogashira conditions (Scheme …
Number of citations: 5 www.sciencedirect.com
S Ancizu, N Castrillo, S Pérez-Silanes, I Aldana… - Molecules, 2012 - mdpi.com
Ever since the idea arose that melatonin might promote sleep and resynchronize circadian rhythms, many research groups have centered their efforts on obtaining new melatonin …
Number of citations: 12 www.mdpi.com

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